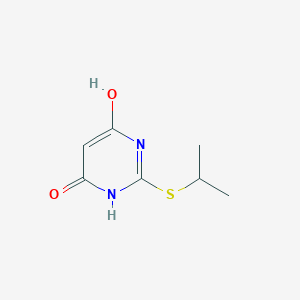![molecular formula C13H21NO B13334940 2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13334940.png)
2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol is an organic compound that belongs to the class of alcohols and amines It features a butanol backbone with a 3,4-dimethylphenylmethylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol typically involves the reaction of 3,4-dimethylbenzylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学研究应用
2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
作用机制
The mechanism of action of 2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol: Similar structure with an ethan-1-ol backbone instead of butan-1-ol.
4-bromo-N-(2,3-dimethylbutan-2-yl)aniline: Features a similar aromatic ring with different substituents.
Uniqueness
2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its butanol backbone and dimethylphenylmethylamino substituent make it a versatile compound with diverse applications in various fields.
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
2-[(3,4-dimethylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-13(9-15)14-8-12-6-5-10(2)11(3)7-12/h5-7,13-15H,4,8-9H2,1-3H3 |
InChI 键 |
QPUXCDMHESQRSR-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)NCC1=CC(=C(C=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


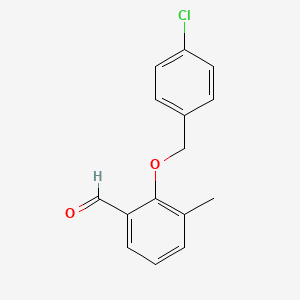
![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13334867.png)
![5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B13334870.png)

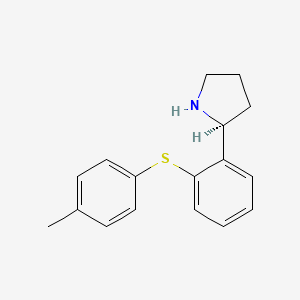
![tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13334882.png)
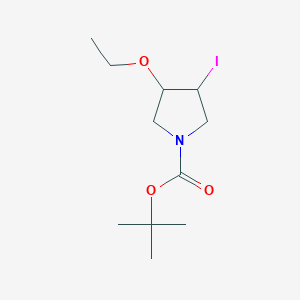
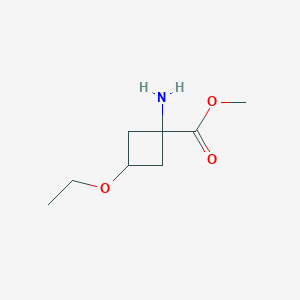
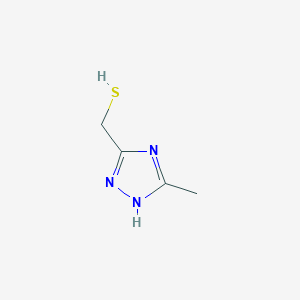
![(R)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13334893.png)
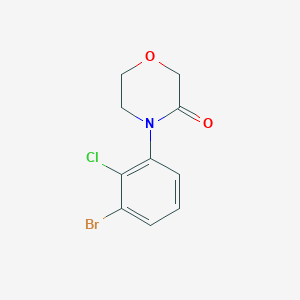

![Benzyl (3aR,6aS)-3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13334920.png)
